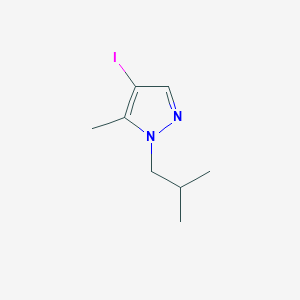

4-Iodo-1-isobutyl-5-methyl-1H-pyrazole

Description

Significance of Nitrogen-Heterocycles in Advanced Organic Synthesis

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. nih.gov These structures are ubiquitous in nature, forming the core of many biologically essential molecules such as nucleic acids, vitamins, and alkaloids. In the realm of advanced organic synthesis, nitrogen heterocycles are indispensable building blocks due to their diverse chemical reactivity and structural versatility. nih.govglobalresearchonline.net They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The presence of nitrogen atoms in the ring imparts unique electronic properties, influencing the molecule's reactivity, stability, and intermolecular interactions. globalresearchonline.net This has led to their widespread use as ligands in catalysis and as functional components in materials science, including conducting polymers and dyes. nih.gov

Overview of Pyrazole (B372694) Derivatives in Contemporary Chemical Science

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives have garnered significant attention in contemporary chemical science. mdpi.comnih.gov This class of compounds exhibits a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. nih.govmdpi.com Indeed, pyrazole-containing molecules have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.commdpi.com Beyond their medicinal applications, pyrazole derivatives are also utilized in agrochemicals and materials science. globalresearchonline.net Their utility stems from their stable aromatic nature, the ability to engage in various chemical transformations, and the capacity to coordinate with metal ions, leading to applications as ligands in catalysis and as functional materials. researchgate.net

Research Landscape of Highly Functionalized Pyrazoles

The research landscape of pyrazoles has evolved from the synthesis of simple derivatives to the construction of highly functionalized and complex molecular architectures. The introduction of multiple, diverse substituents onto the pyrazole core allows for the fine-tuning of the molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. nih.gov Current research focuses on developing novel and efficient synthetic methodologies to access these polysubstituted pyrazoles, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. mdpi.com The strategic placement of functional groups, such as halogens, alkyl chains, and aromatic rings, provides handles for further chemical manipulation, enabling the creation of extensive libraries of compounds for high-throughput screening in drug discovery and materials science. mdpi.com

Contextualizing 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole within Halogenated Pyrazole Research

Halogenated pyrazoles, and particularly iodinated pyrazoles, are of significant interest as versatile synthetic intermediates. researchgate.net The iodine atom at the 4-position of the pyrazole ring is a key functional group that can readily participate in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govclockss.orgacs.org This reactivity allows for the introduction of a wide range of substituents at this position, making 4-iodopyrazoles valuable building blocks for the synthesis of complex, functionalized molecules. This compound is a specific example of such a highly functionalized pyrazole. It combines the reactive iodo group with an N-isobutyl substituent and a C-methyl group, which can influence its solubility, steric hindrance, and electronic properties. While specific research on this exact molecule is limited, its structure places it firmly within the ongoing research into the synthesis and application of halogenated pyrazoles as key synthetic precursors.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMHNTNPGXTGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 4 Iodo 1 Isobutyl 5 Methyl 1h Pyrazole

Reactivity of the C4-Iodo Moiety

The iodine atom at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity for many transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Stille Reactions

The C4-iodo group of 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar 4-iodo-N-alkylpyrazoles is well-established. For instance, 4-iodo-1-methyl-1H-pyrazole readily undergoes Suzuki-Miyaura coupling with a variety of arylboronic acids under microwave irradiation, affording 4-aryl-1-methyl-pyrazoles in good to excellent yields. wikipedia.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like cesium carbonate in a solvent system of DME and water. wikipedia.org Given the similar electronic and steric environment, this compound is expected to exhibit comparable reactivity.

| Iodo-pyrazole | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | Microwave, 90°C, 5-12 min | Good to Excellent | wikipedia.org |

| 4-Bromopyrazole | Arylboronic acids | XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 100°C, 24 h | 61-86% | nih.gov |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the C4 position of the pyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly efficient for aryl and vinyl halides, including iodo-pyrazoles. researchgate.net Studies on substituted 3-iodo-1H-pyrazole derivatives have shown that N-protection is often necessary to achieve good yields in Sonogashira cross-coupling reactions, as the pyrazole nitrogen can coordinate to the metal catalyst. arkat-usa.org It is anticipated that this compound would readily participate in Sonogashira coupling with various terminal alkynes under standard conditions, which typically involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent like DMF or THF.

| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Iodide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | DMF, THF, or Amine | researchgate.net |

| Substituted 3-Iodo-1H-pyrazole | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | arkat-usa.org |

Nucleophilic Substitution Reactions at the Iodine Center

The C4-iodo group can be displaced by nucleophiles, particularly in the presence of a copper catalyst. A notable example is the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. This reaction typically requires a copper(I) iodide catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, often under microwave irradiation. It is highly probable that this compound would undergo similar alkoxylation reactions.

| Iodo-pyrazole | Alcohol | Catalyst | Ligand | Base | Conditions | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1H-pyrazoles | Various alcohols | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | Microwave, 130°C, 1 h |

Oxidative and Reductive Transformations Involving the Halogen

The carbon-iodine bond in this compound can participate in oxidative and reductive processes.

Oxidative Addition: A key step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-I bond to a low-valent palladium(0) complex, forming a Pd(II) intermediate. rsc.org This process is generally favorable for iodoarenes and iodoheterocycles, initiating the catalytic cycle.

Reductive Deiodination: The C-I bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a hydride source. While specific protocols for this compound are not detailed in the available literature, reductive dehalogenation is a general reaction for aryl halides.

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can undergo reactions characteristic of such systems. The substituents already present on the ring, namely the isobutyl group at N1, the methyl group at C5, and the iodo group at C4, will influence the regioselectivity and reactivity of further transformations.

Electrophilic Aromatic Substitution Beyond Iodination

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org Since this position is already occupied by an iodine atom in the target molecule, further electrophilic substitution would be directed to other available positions, primarily C3. The outcome of such reactions is influenced by the directing effects of the existing substituents.

Nitration: The nitration of pyrazoles can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. For instance, the existence of 1-isobutyl-5-methyl-3-nitro-1H-pyrazole is documented, suggesting that the non-iodinated parent pyrazole can be nitrated, likely at the C3 position. cymitquimica.com It is plausible that under forcing conditions, this compound could also undergo nitration at the C3 position. The stepwise nitration of 3,5-dimethyl-1H-pyrazole has been reported to yield 3,5-dimethyl-4-nitro-1H-pyrazole, demonstrating that nitration at C4 is a primary pathway. drugbank.com

Sulfonation: Sulfonation of pyrazoles can be accomplished using fuming sulfuric acid or other sulfonating agents. The existence of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride indicates that the parent pyrazole can undergo sulfonation at the C4 position. bldpharm.com For this compound, electrophilic attack at the C3 position would be the most probable outcome for a sulfonation reaction.

| Reaction | Reagents | Potential Product | Reference (for related compounds) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Iodo-1-isobutyl-5-methyl-3-nitro-1H-pyrazole | cymitquimica.com, drugbank.com |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | bldpharm.com |

Nucleophilic Additions to the Pyrazole Core

The pyrazole ring is generally considered electron-rich and is therefore not highly susceptible to nucleophilic attack on the carbon atoms of the ring itself. Nucleophilic attack is more likely to occur at the nitrogen atoms, particularly in N-unsubstituted pyrazoles. nih.gov In the case of this compound, both nitrogen atoms are substituted (one with an isobutyl group and the other as part of the aromatic system), making direct nucleophilic addition to the ring carbons unlikely under normal conditions. However, reactions that proceed through intermediates that activate the ring towards nucleophilic attack, such as certain metal-catalyzed processes, could potentially lead to such transformations, though specific examples for this compound are scarce.

Reactions at the Nitrogen Atoms (N1 and N2)

The pyrazole ring contains two nitrogen atoms: N1, a "pyrrole-like" nitrogen that is substituted with the isobutyl group, and N2, a "pyridine-like" nitrogen which possesses a lone pair of electrons in an sp² hybrid orbital. This electronic configuration makes the N2 atom nucleophilic and basic, rendering it susceptible to electrophilic attack. nih.gov

The primary reaction at the nitrogen atoms of an N1-substituted pyrazole like this compound is quaternization. This involves the reaction of the N2 atom with an electrophile, typically an alkyl halide, to form a pyrazolium (B1228807) salt. This process introduces a positive charge into the pyrazole ring, significantly altering the compound's electronic properties and solubility. The reaction is analogous to the N-alkylation of other N-alkyl pyrazoles. mdpi.com

The general scheme for the quaternization of this compound is as follows:

Reaction of this compound with an alkylating agent (R-X) to form a 1-isobutyl-2-alkyl-4-iodo-5-methyl-1H-pyrazolium halide.

The reactivity in quaternization reactions depends on the nature of the alkylating agent (R-X) and the reaction conditions. Sterically hindered alkylating agents may react slower.

Table 1: Potential Quaternization Reactions at the N2 Atom

| Reactant | Reagent (R-X) | Potential Product | Reaction Conditions |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | 1-Isobutyl-2,5-dimethyl-4-iodo-1H-pyrazolium iodide | Typically heated in a suitable solvent like acetonitrile (B52724) or DMF |

| This compound | Ethyl bromide (CH₃CH₂Br) | 2-Ethyl-1-isobutyl-4-iodo-5-methyl-1H-pyrazolium bromide | Heating in a polar aprotic solvent |

| This compound | Benzyl chloride (C₆H₅CH₂Cl) | 2-Benzyl-1-isobutyl-4-iodo-5-methyl-1H-pyrazolium chloride | Moderate heating in a solvent like toluene (B28343) or acetonitrile |

Transformations Involving Peripheral Substituents

Beyond the reactivity of the pyrazole core itself, the substituents at the N1 and C5 positions provide further opportunities for chemical modification.

Chemical Modifications of the N1-Isobutyl Group

The N1-isobutyl group, while generally stable, can potentially undergo chemical transformations such as dealkylation or oxidation under specific conditions.

N-Dealkylation: The removal of an N-alkyl group is a known transformation in heterocyclic chemistry, although it often requires harsh conditions. mdpi.com For this compound, dealkylation would yield 4-Iodo-5-methyl-1H-pyrazole. This reaction can sometimes be achieved using reagents like pyridine (B92270) hydrochloride at high temperatures or through certain catalytic methods. documentsdelivered.com However, the efficiency of such a reaction would be highly dependent on the specific methodology employed, and potential side reactions involving other functional groups would need to be considered.

Oxidation: The oxidation of N-alkyl groups on heterocyclic compounds can be complex. While strong oxidizing agents can potentially oxidize the isobutyl group, this may lead to a mixture of products or even degradation of the pyrazole ring. nih.gov Selective oxidation of a C-H bond on the isobutyl group to introduce a hydroxyl or carbonyl function is challenging and would likely require specialized reagents or catalytic systems, such as those involving cytochrome P450 enzymes or specific photoredox catalysts. rsc.org There is limited specific literature on the controlled oxidation of an N-isobutyl group on a pyrazole ring.

Reactions of the C5-Methyl Group

The methyl group at the C5 position of the pyrazole ring is a versatile handle for further functionalization. It can participate in halogenation, oxidation, and condensation reactions.

Halogenation: The methyl group can be halogenated, typically under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the formation of a bromomethyl derivative. This product, 5-(bromomethyl)-4-iodo-1-isobutyl-1H-pyrazole, is a valuable intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The C5-methyl group can be oxidized to various functional groups depending on the strength and nature of the oxidizing agent. Mild oxidation could potentially yield the corresponding aldehyde (4-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde), while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the carboxylic acid (4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid). aun.edu.eg The conditions must be carefully controlled to avoid undesired side reactions on the pyrazole ring or with the iodo-substituent.

Condensation Reactions: The methyl group at the C5 position can be sufficiently acidic to be deprotonated by a strong base, forming a carbanion. This anion can then react with various electrophiles, most notably carbonyl compounds like aldehydes and ketones, in what is known as a condensation reaction. researchgate.netnuph.edu.ua For example, reaction with an aromatic aldehyde (Ar-CHO) would lead to the formation of a styryl-type derivative, extending the conjugation of the system.

Table 2: Potential Reactions of the C5-Methyl Group

| Reaction Type | Reagent | Potential Product | General Conditions |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 5-(Bromomethyl)-4-iodo-1-isobutyl-1H-pyrazole | Reflux in a non-polar solvent like CCl₄ |

| Oxidation | Potassium permanganate (KMnO₄) | 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid | Heating in an aqueous basic solution, followed by acidification |

| Condensation | Aromatic aldehyde (e.g., Benzaldehyde), Strong base (e.g., NaH) | 4-Iodo-1-isobutyl-5-styryl-1H-pyrazole | Anhydrous, aprotic solvent (e.g., THF, DMF) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of this compound, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum is crucial for identifying the different proton environments within the molecule. The spectrum is expected to show four distinct signals corresponding to the pyrazole ring proton, the N-isobutyl group, and the C-methyl group.

Pyrazole H-3 Proton: A single proton is attached to the C-3 position of the pyrazole ring. This proton is expected to appear as a singlet in the aromatic region, typically around δ 7.5-7.7 ppm. researchgate.net Its chemical shift is influenced by the electronic effects of the adjacent nitrogen atoms and the substituents on the ring.

5-Methyl Protons: The methyl group at the C-5 position will appear as a sharp singlet, as there are no adjacent protons to couple with. Its expected chemical shift is in the range of δ 2.2-2.4 ppm. rsc.org

1-Isobutyl Protons: The isobutyl group will exhibit a characteristic set of signals:

A doublet corresponding to the six equivalent methyl protons (-CH(CH₃ )₂) is expected around δ 0.9-1.0 ppm.

A multiplet (nonet) for the single methine proton (-CH (CH₃)₂) is anticipated around δ 2.0-2.2 ppm.

A doublet for the two methylene (B1212753) protons (-NCH₂ CH-) attached to the pyrazole nitrogen is expected further downfield, around δ 3.8-4.0 ppm, due to the deshielding effect of the nitrogen atom.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-3 | 7.5 - 7.7 | Singlet (s) | 1H |

| 5-Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |

| Isobutyl -CH₂- | 3.8 - 4.0 | Doublet (d) | 2H |

| Isobutyl -CH- | 2.0 - 2.2 | Multiplet (m) | 1H |

| Isobutyl -CH(CH₃)₂ | 0.9 - 1.0 | Doublet (d) | 6H |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected.

Pyrazole Ring Carbons:

C-3: This carbon, bonded to a hydrogen, is expected to resonate in the range of δ 138-140 ppm.

C-4: The carbon atom bearing the iodine substituent will be significantly shielded due to the "heavy atom effect," causing its signal to appear far upfield, typically in the range of δ 60-70 ppm. chemicalbook.com

C-5: The carbon attached to the methyl group is predicted to be in the δ 148-151 ppm range. cdnsciencepub.com

Isobutyl Group Carbons:

The methylene carbon (-N-C H₂-) will be the most deshielded of the isobutyl group, appearing around δ 55-60 ppm.

The methine carbon (-C H(CH₃)₂) is expected around δ 28-30 ppm.

The two equivalent methyl carbons (-CH(C H₃)₂) will appear furthest upfield, around δ 19-21 ppm.

5-Methyl Carbon: The methyl carbon attached to the pyrazole ring is expected to resonate at δ 11-14 ppm. rsc.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 138 - 140 |

| C-4 | 60 - 70 |

| C-5 | 148 - 151 |

| 5-Methyl (-CH₃) | 11 - 14 |

| Isobutyl -CH₂- | 55 - 60 |

| Isobutyl -CH- | 28 - 30 |

| Isobutyl -C(CH₃)₂ | 19 - 21 |

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the isobutyl -CH₂- protons and the -CH- proton, and between the -CH- proton and the two -CH₃ groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would confirm the assignment for each C-H pair: C-3/H-3, 5-CH₃/5-CH₃ protons, and the corresponding carbons and protons of the isobutyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. rsc.org Key expected correlations would be:

From the isobutyl -CH₂- protons to the pyrazole ring carbons C-5 and potentially C-3, as well as to the N-1 nitrogen. rsc.orgresearchgate.net

From the 5-methyl protons to pyrazole carbons C-5 and C-4.

From the pyrazole H-3 proton to carbons C-5 and C-4.

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. The pyrazole ring contains two distinct nitrogen atoms: N-1, which is substituted with the isobutyl group, and N-2, which is part of a C=N double bond.

N-1 (Pyrrole-like): The N-1 nitrogen, being alkylated, is expected to be more shielded and resonate in the range of δ -160 to -180 ppm (relative to nitromethane). researchgate.net

N-2 (Pyridine-like): The N-2 nitrogen is less shielded due to its sp² hybridization and involvement in the double bond, with an expected chemical shift in the range of δ -80 to -100 ppm. researchgate.netacs.org

The significant difference in their chemical shifts allows for their unambiguous assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups. edinst.com

C-H Stretching: Aliphatic C-H stretching vibrations from the isobutyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. The aromatic-like C-H stretch for the H-3 proton on the pyrazole ring would appear slightly higher, around 3100-3150 cm⁻¹.

Ring Vibrations: The pyrazole ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ region.

C-I Stretching: The C-I bond vibration is expected at a low frequency, typically in the far-infrared region around 500-600 cm⁻¹, and may be weak in the IR spectrum but potentially stronger in the Raman spectrum.

Predicted IR/Raman Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H Stretch | Pyrazole Ring |

| 2850 - 3000 | C-H Stretch | Isobutyl, Methyl |

| 1400 - 1600 | C=C, C=N Stretch | Pyrazole Ring |

| 1350 - 1470 | C-H Bend | Isobutyl, Methyl |

| 500 - 600 | C-I Stretch | Iodo-group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern under electron ionization (EI).

Molecular Ion Peak (M⁺): The molecular formula for this compound is C₈H₁₃IN₂. The nominal molecular weight is 276 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 276.

Fragmentation Pattern: The fragmentation of the molecular ion is a key indicator of the structure. Common fragmentation pathways for N-alkylated pyrazoles and iodo-substituted compounds include:

Loss of the Isobutyl Group: Cleavage of the N-C bond can lead to the loss of an isobutyl radical (•C₄H₉, 57 Da), resulting in a fragment ion at m/z = 219.

Fragmentation of the Isobutyl Chain: A prominent peak is expected at m/z = 233, corresponding to the loss of a propyl radical (•C₃H₇, 43 Da) via cleavage of the isobutyl side chain, which is a common pathway for isobutyl-substituted compounds. docbrown.info

Loss of Iodine: Cleavage of the C-I bond, the weakest bond in the pyrazole moiety, would result in the loss of an iodine radical (•I, 127 Da), leading to a fragment at m/z = 149. docbrown.info

Pyrazole Ring Fission: The pyrazole ring itself can fragment, often through the loss of stable neutral molecules like N₂ (28 Da) or HCN (27 Da) from other fragment ions. researchgate.net

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Identity of Lost Neutral/Radical |

| 276 | [C₈H₁₃IN₂]⁺ | Molecular Ion (M⁺) |

| 233 | [M - C₃H₇]⁺ | Propyl radical |

| 219 | [M - C₄H₉]⁺ | Isobutyl radical |

| 149 | [M - I]⁺ | Iodine radical |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

As of the latest available data, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the structural elucidation of highly analogous compounds, particularly substituted pyrazoles, offers significant insights into the expected solid-state characteristics of this molecule. The crystal structure of 4-iodo-1H-pyrazole, a core structural analogue, serves as a primary reference point for this analysis. mdpi.comresearchgate.net

The crystal structure of 4-iodo-1H-pyrazole reveals that it crystallizes in the orthorhombic space group Cmme. mdpi.com Unlike its chloro and bromo counterparts, which form trimeric hydrogen-bonding motifs, the iodo and fluoro analogs exhibit non-isostructural catemeric structures, forming chains within the crystal lattice. mdpi.comresearchgate.net This highlights the profound influence of the substituent at the 4-position on the supramolecular assembly in the solid state.

The planarity of the pyrazole ring is a well-established feature in numerous crystallographically characterized derivatives. nih.gov It is anticipated that the pyrazole core of this compound would also be essentially planar. The substituents—iodine, isobutyl, and methyl groups—would be appended to this central ring. The orientation of the isobutyl group relative to the pyrazole ring will be a key conformational feature.

While detailed metric parameters for the title compound are not available, the crystallographic data for analogous structures provide expected ranges for bond lengths and angles. For instance, in various pyrazole derivatives, the internal bond angles of the pyrazole ring and the bond lengths between the ring atoms are well-documented. nih.gov The C-I bond length is also a parameter of interest and can be compared to known values for iodo-substituted aromatic systems.

To provide a concrete example of the type of data obtained from an X-ray crystallographic study, the crystallographic parameters for the closely related 4-iodo-1H-pyrazole are presented in the interactive data table below.

| Parameter | Value |

| Empirical Formula | C3H3IN2 |

| Formula Weight | 193.98 |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 15.396(3) |

| b (Å) | 13.064(3) |

| c (Å) | 5.7480(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1155.6(4) |

| Z | 8 |

Table 1: Crystallographic data for the analogous compound 4-iodo-1H-pyrazole. Data sourced from relevant crystallographic studies. mdpi.com

Conclusion

4-Iodo-1-isobutyl-5-methyl-1H-pyrazole represents a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. While specific research on this molecule is not yet prevalent, its structural features place it at the intersection of several important areas of chemical research. Its plausible synthesis from readily available starting materials and the high reactivity of the 4-iodo substituent in cross-coupling reactions make it a valuable, albeit currently under-explored, intermediate. Further investigation into the synthesis, characterization, and reactivity of this compound could open new avenues for the development of novel pharmaceuticals and advanced materials based on the versatile pyrazole (B372694) scaffold.

Theoretical and Computational Studies on 4 Iodo 1 Isobutyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole, these studies provide a microscopic view of its structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed for accurate calculations of molecular properties. researchgate.netresearchgate.net These calculations can determine optimized molecular geometry, dipole moment, and the distribution of electronic charge.

The electronic structure of this compound is characterized by the aromatic pyrazole (B372694) ring, substituted with an electron-withdrawing iodine atom and electron-donating methyl and isobutyl groups. DFT calculations can quantify the effects of these substituents on the electron density distribution across the molecule. Molecular electrostatic potential (MEP) maps, derived from these calculations, are particularly useful for identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface typically shows negative potential (red/yellow) around the nitrogen atoms, indicating sites for electrophilic attack, while positive potential (blue) is often located around the hydrogen atoms. nih.gov

Table 1: Calculated Electronic Properties using DFT

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -459.23 |

| Dipole Moment (Debye) | 2.51 D |

Note: The values in this table are representative and derived from typical DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring system. The LUMO, conversely, would likely have significant contributions from the C-I bond and the pyrazole ring, indicating that this region is the most probable site for accepting electrons in a reaction.

Table 2: Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -0.89 eV |

Note: These values are illustrative, based on computational studies of related pyrazole derivatives.

Conformational Analysis of the Isobutyl Substituent

The isobutyl group attached to the N1 position of the pyrazole ring is flexible and can adopt several conformations due to rotation around the N-C and C-C single bonds. Conformational analysis aims to identify the most stable arrangement of this substituent.

Studies on similar structures, such as isobutylbenzene, have shown that the gauche conformer is predominant. researchgate.net For this compound, theoretical calculations can map the potential energy surface as a function of the dihedral angles of the isobutyl group. This analysis typically reveals the lowest energy (most stable) conformers and the energy barriers to rotation between them. The steric hindrance between the isobutyl group and the methyl group at the 5-position of the pyrazole ring will significantly influence the preferred conformation, likely favoring a staggered arrangement that minimizes steric clash.

Table 3: Relative Energies of Isobutyl Conformers

| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | 180° | 2.1 |

| Gauche 1 | 60° | 0.0 |

Note: Data is hypothetical, illustrating the expected preference for gauche conformations based on principles of conformational analysis.

Investigation of Tautomeric Equilibria in Substituted Pyrazoles (General Principles Applied)

Tautomerism is a significant feature of the pyrazole ring system, specifically annular prototropic tautomerism where a proton can migrate between the two ring nitrogen atoms (N1 and N2). nih.govencyclopedia.pub This phenomenon is common in N-unsubstituted pyrazoles, where the molecule exists as an equilibrium mixture of two tautomeric forms. nih.gov The position of this equilibrium is influenced by the nature of substituents, the solvent, and temperature. researchgate.netfu-berlin.de

However, in the case of this compound, this annular tautomerism is not possible. The presence of the isobutyl group covalently bonded to the N1 nitrogen atom "locks" the structure, preventing the migration of a proton to the N2 position. Therefore, the compound exists as a single, well-defined constitutional isomer and does not exhibit the tautomeric equilibrium characteristic of its N-unsubstituted counterparts.

Computational Spectroscopy: Predicting NMR, IR, and UV-Vis Spectra

Computational methods can accurately predict various types of molecular spectra, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the isobutyl group, the methyl group, and the pyrazole ring proton. The predicted shifts are compared with experimental data to confirm the molecular structure. DFT calculations on similar 4-halogenated pyrazoles have shown good agreement with experimental spectroscopic data. mdpi.comresearchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as C-H, C=N, C-N, and the C-I bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net The calculations can determine the maximum absorption wavelength (λmax) and the corresponding oscillator strength. For this compound, the primary absorption in the UV region would be attributed to π→π* transitions within the aromatic pyrazole ring. researchgate.net

Table 4: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Pyrazole H-3 (ppm) | δ 7.5 |

| ¹³C NMR | Pyrazole C-4 (ppm) | δ 85 |

| IR | C=N stretch (cm⁻¹) | 1550 cm⁻¹ |

Note: These predicted values are representative for a substituted iodo-pyrazole structure.

Synthetic Utility and Applications in Advanced Chemical Synthesis

4-Iodo-1-isobutyl-5-methyl-1H-pyrazole as a Versatile Synthetic Intermediate

The strategic placement of the iodine atom at the C4 position of the pyrazole (B372694) ring is the cornerstone of the synthetic utility of this compound. This iodo-substituent serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of diverse functionalities and the elaboration of the pyrazole core into more complex structures.

Building Block for Complex Polyheterocyclic Systems

The reactivity of the C-I bond in 4-iodopyrazoles makes them ideal precursors for the synthesis of fused and multi-ring heterocyclic systems. While direct examples involving this compound are not extensively documented, the known chemistry of analogous 4-iodopyrazoles provides a clear blueprint for its application. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are well-established methods for the arylation and alkynylation of the pyrazole core, respectively. These reactions would allow for the facile introduction of aromatic and acetylenic moieties, which can then undergo subsequent intramolecular cyclization reactions to construct polyheterocyclic frameworks.

Furthermore, copper-catalyzed coupling reactions of 4-iodopyrazoles with various nucleophiles, including alcohols, have been successfully employed to synthesize 4-alkoxypyrazoles. nih.gov This methodology could be applied to this compound to introduce alkoxy side chains that could be further functionalized or participate in ring-closing reactions to form oxygen-containing heterocycles. The synthesis of withasomnine (B158684) and its homologs through such a strategy highlights the potential of 4-iodopyrazoles in the construction of complex natural product-like scaffolds. nih.gov

Precursor in Fragment-Based Drug Discovery (focus on synthetic strategy)

Fragment-based drug discovery (FBDD) has gained significant traction as a powerful strategy for the identification of novel lead compounds. nih.govyoutube.com In this approach, small, low-molecular-weight fragments that bind to a biological target are identified and then elaborated or linked together to generate more potent and selective drug candidates. This compound is an ideal scaffold for FBDD due to its amenability to diversification through the C-I bond.

A synthetic strategy employing this pyrazole derivative in FBDD would involve the initial screening of the core fragment itself or a small library of its simple derivatives. Once a binding interaction is confirmed, the C-I bond provides a precise point for synthetic elaboration. A variety of chemical transformations can be envisioned to "grow" the fragment into the binding pocket of the target protein. For example, Suzuki-Miyaura coupling could be used to introduce a range of aryl and heteroaryl fragments, while Sonogashira coupling could be employed to append linear alkynyl groups that can probe deeper into a binding site. The isobutyl and methyl groups on the pyrazole ring can also play a crucial role in establishing initial binding interactions and influencing the pharmacokinetic properties of the resulting molecules.

Role in Ligand Design and Coordination Chemistry (focus on synthetic accessibility of such ligands)

Pyrazole-containing molecules are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The synthetic accessibility of ligands derived from this compound makes it an attractive starting material for the development of novel coordination complexes.

The C-I bond can be readily transformed into other functional groups capable of coordinating to metal centers. For example, conversion of the iodo group to a cyano or carboxyl group would introduce classic coordinating functionalities. More sophisticated ligands can be constructed by using cross-coupling reactions to attach other heterocyclic rings or functionalized side chains that can participate in metal binding. The isobutyl group at the N1 position can influence the steric environment around the coordinating nitrogen atom, thereby modulating the coordination geometry and reactivity of the resulting metal complex. The synthetic tractability of this compound allows for the systematic modification of the ligand structure to fine-tune the electronic and steric properties of the coordination sphere, which is essential for applications in catalysis, materials science, and bioinorganic chemistry.

Development of New Methodologies for Functionalization and Derivatization

The 4-iodopyrazole (B32481) moiety is a valuable platform for the development and showcase of new synthetic methodologies. The well-defined reactivity of the C-I bond allows for the exploration of novel coupling partners and reaction conditions. For instance, recent advancements in photoredox catalysis and electrochemistry could be applied to the functionalization of this compound under mild and environmentally friendly conditions.

Furthermore, the development of methods for the direct C-H functionalization of the pyrazole ring, while challenging in the presence of a reactive C-I bond, could open up new avenues for derivatization. The interplay between the directing effects of the N-isobutyl and C5-methyl groups and the electronic influence of the iodo substituent would be of fundamental interest in understanding the regioselectivity of such transformations. The availability of this compound as a model substrate can facilitate the optimization and expansion of the scope of these emerging synthetic methods.

Strategic Integration into Multi-Step Organic Synthesis Schemes

The versatility of this compound makes it a strategic component in multi-step organic synthesis. Its ability to undergo a wide range of transformations allows for its incorporation at various stages of a synthetic sequence. For example, it can be introduced early in a synthesis to serve as a robust scaffold upon which complexity is built. Alternatively, it can be introduced in a later step to install a key functionality or to facilitate a late-stage diversification strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.